![molecular formula C20H22N4O3 B2593763 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 1903116-74-4](/img/structure/B2593763.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic Compound Synthesis
The compound is involved in the creation of novel heterocyclic structures, demonstrating the flexibility of imidazole and pyridine derivatives in synthesizing diverse molecular frameworks. These structures have potential applications in developing new pharmaceuticals and materials with unique properties. For example, the synthesis and biological activity of various imidazo[1,2-a]pyridines as potential antiulcer agents indicate the exploration of substituted imidazoles for therapeutic uses, despite some lacking significant antisecretory activity, yet showing cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Antimycobacterial Agents
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight their potential as antimycobacterial agents. Compounds with specific substitutions have shown considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. This indicates the compound's structural class's significance in developing new antimycobacterial therapies, suggesting a promising direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Anti-Inflammatory and Analgesic Agents
The compound's framework has been explored for synthesizing anti-inflammatory and analgesic agents. The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the potential of such derivatives in medical applications. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, displaying significant COX-2 selectivity and protective analgesic and anti-inflammatory activities. This highlights the compound's relevance in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Electrophysiological Activity
The compound's derivatives have been synthesized and evaluated for their cardiac electrophysiological activity, identifying several N-substituted imidazolylbenzamides with potency comparable to known selective class III agents. This suggests the potential use of imidazolylbenzamides in treating arrhythmias, indicating a novel therapeutic area for derivatives of the compound (Morgan et al., 1990).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-15-11-18(27-2)12-19(25)24(15)10-8-22-20(26)17-5-3-16(4-6-17)13-23-9-7-21-14-23/h3-7,9,11-12,14H,8,10,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSFQGKAOHWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide |
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